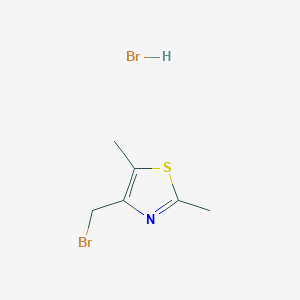

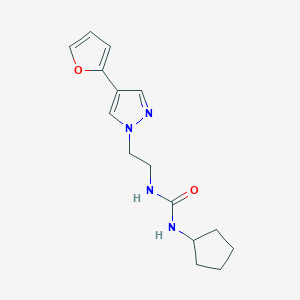

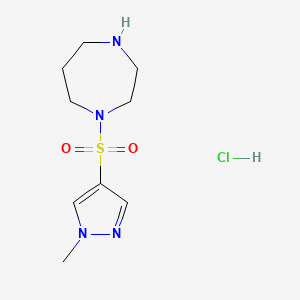

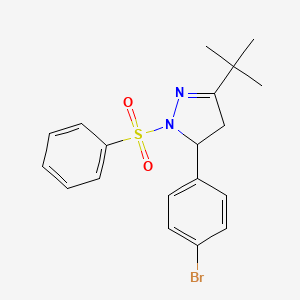

1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

In recent years, the field of medicinal chemistry has seen a surge in the development of novel compounds with potential therapeutic applications. One such compound is 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea, which has generated significant interest due to its potential as a treatment for various diseases. In

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives starting from furan- or thiophen-2-yl compounds. These derivatives were obtained through various reactions, including coupling with arene diazonium salts and reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).

One-Pot Synthesis of Pyrano and Pyrazole Derivatives : Li et al. (2017) reported a one-pot, multicomponent synthesis protocol for 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using urea as a catalyst. This method emphasizes the role of urea in catalyzing multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions, highlighting the versatility of urea derivatives in synthetic chemistry (Li et al., 2017).

Antimicrobial and Anticancer Activity

Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of pathogens. The study highlights the potential biomedical applications of pyrazole derivatives in designing new antimicrobial agents (Hamed et al., 2020).

Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. The study showcases the synthesis of various derivatives and their subsequent evaluation for antibacterial activity, demonstrating the medicinal chemistry applications of such compounds (Azab et al., 2013).

Antioxidative Activity

Antioxidative Activity of Coffee Volatiles : Yanagimoto et al. (2002) investigated the antioxidative activity of typical heterocyclic compounds found in Maillard reaction products, including those with pyrazole rings. The study reveals the significant antioxidative potential of these compounds, suggesting their applicability in food science and nutrition (Yanagimoto et al., 2002).

properties

IUPAC Name |

1-cyclopentyl-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-15(18-13-4-1-2-5-13)16-7-8-19-11-12(10-17-19)14-6-3-9-21-14/h3,6,9-11,13H,1-2,4-5,7-8H2,(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGVSXXKVMPPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)

![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)

methanone](/img/structure/B2588058.png)

![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)